1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid

Catalog No.
S15810832
CAS No.
M.F
C17H13F2NO4
M. Wt
333.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-car...

Product Name

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid

IUPAC Name

4,7-difluoro-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid

Molecular Formula

C17H13F2NO4

Molecular Weight

333.29 g/mol

InChI

InChI=1S/C17H13F2NO4/c18-12-6-7-13(19)15-11(12)8-14(16(21)22)20(15)17(23)24-9-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,21,22)

InChI Key

BPKFZKKBSNWIRU-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=C(C=CC(=C21)F)F)C(=O)OCC3=CC=CC=C3)C(=O)O

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group and difluorinated indoline moieties. The molecular formula for this compound is C17H15F2NO4C_{17}H_{15}F_2NO_4. The presence of the benzyloxycarbonyl group enhances the compound's reactivity and stability, while the difluoro substituents contribute to its electronic properties, making it a candidate for various chemical applications.

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Acyl Substitution: The benzyloxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
  • Reduction: It can be reduced to form corresponding alcohols or amines under specific conditions .

The synthesis of 1-((benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid typically involves the following steps:

  • Formation of Indoline Derivative: Starting from commercially available indoline precursors, the introduction of fluorine atoms can be achieved through electrophilic fluorination or nucleophilic substitution.
  • Carboxylation: The indoline derivative is then subjected to carboxylation reactions to introduce the carboxylic acid functionality.
  • Protection of Functional Groups: The benzyloxycarbonyl group is introduced using standard protection strategies involving benzyl chloroformate or similar reagents under basic conditions .

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid has potential applications in:

  • Pharmaceutical Chemistry: As a building block for drug synthesis due to its unique structural features.
  • Material Science: In the development of new materials with specific electronic properties.
  • Biotechnology: As a reagent in biochemical assays or as a potential therapeutic agent .

Several compounds share structural similarities with 1-((benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid. Here are some notable examples:

Compound NameUnique Features
3-(Benzyloxy)carbonylindoleLacks fluorine substituents but has similar reactivity.
4-FluoroindoleContains only one fluorine atom; simpler structure.
5-BromoindoleHalogenated indole; different halogen affects reactivity.
7-(Trifluoromethyl)-indoleMore electron-withdrawing trifluoromethyl group; alters chemical behavior.

These compounds highlight the uniqueness of 1-((benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid due to its specific combination of functional groups and fluorination pattern, which may impart distinct chemical and biological properties not present in its analogs .

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

333.08126422 g/mol

Monoisotopic Mass

333.08126422 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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